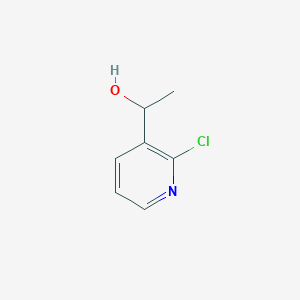

1-(2-Chloropyridin-3-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloropyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMGQROBOUHKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563054 | |

| Record name | 1-(2-Chloropyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131674-39-0 | |

| Record name | 1-(2-Chloropyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Chloropyridin-3-yl)ethanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-(2-Chloropyridin-3-yl)ethanol, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Core Chemical Properties

This compound is a pyridyl alcohol derivative. Its core chemical and physical properties are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 131674-39-0 | [1][2][3] |

| Molecular Formula | C₇H₈ClNO | [2] |

| Molecular Weight | 157.6 g/mol | [2] |

| Synonyms | (±)-1-(2-Chloropyridin-3-yl) ethanol, 1-(2-Chloro-3-pyridyl)ethanol | [1][3] |

| Typical Purity | ≥96% | [2] |

| Functional Groups | Alcohol, Halide, Amine | [3] |

Synthesis and Analysis

While specific, detailed experimental protocols for the synthesis of this compound are not publicly available in the provided search results, a plausible synthetic route can be inferred from general organic chemistry principles and the synthesis of related pyridine ethanol derivatives.[4][5] A common and effective method would be the reduction of the corresponding ketone, 1-(2-chloropyridin-3-yl)ethanone.

Hypothetical Experimental Protocol: Synthesis via Ketone Reduction

Objective: To synthesize this compound from 1-(2-chloropyridin-3-yl)ethanone.

Materials:

-

1-(2-chloropyridin-3-yl)ethanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1-(2-chloropyridin-3-yl)ethanone in methanol in a round-bottom flask at 0°C (ice bath).

-

Slowly add sodium borohydride to the stirred solution. The amount should be in slight molar excess relative to the ketone.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, particularly the hydroxyl (-OH) group.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety, Handling, and Storage

Safety Precautions: While a specific Safety Data Sheet (SDS) for this compound is not provided in the search results, data for related chloro-pyridine compounds suggest that appropriate safety measures should be taken.[6] It is recommended to handle this compound in a well-ventilated area or a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[6] Avoid inhalation of dust or vapors and contact with skin and eyes.[6]

Storage Conditions: The compound should be stored at room temperature in a tightly sealed container.[3] It is reported to be stable if stored under recommended conditions.[3] A re-analysis of chemical purity is recommended after three years of storage.[3]

Applications in Research and Development

As a functionalized pyridine, this compound serves as a valuable intermediate in the synthesis of more complex molecules. The presence of a chloro-substituent and a secondary alcohol provides two reactive sites for further chemical modification, making it a versatile building block for creating libraries of compounds in drug discovery programs.[7] It is classified under "Protein Degrader Building Blocks," indicating its potential use in the development of PROTACs (Proteolysis-Targeting Chimeras) and other targeted therapeutic agents.[2]

References

- 1. (±)-1-(2-Chloropyridin-3-yl) ethanol-2,2,2-d3 [lgcstandards.com]

- 2. calpaclab.com [calpaclab.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]

- 5. preprints.org [preprints.org]

- 6. aksci.com [aksci.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 1-(2-Chloropyridin-3-yl)ethanol: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Chloropyridin-3-yl)ethanol (CAS Number: 131674-39-0), a pivotal building block in the field of medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the synthesis, physicochemical properties, and core applications of this compound, with a focus on its role in the construction of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows are provided to support researchers in its effective utilization.

Introduction

This compound is a heterocyclic alcohol that has gained prominence as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its structure, featuring a reactive hydroxyl group and a substituted pyridine ring, makes it an ideal scaffold for creating molecules designed to interact with specific biological targets. Notably, it is classified as a "Protein Degrader Building Block," highlighting its primary application in the burgeoning field of targeted protein degradation (TPD).

PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker. This compound serves as a key precursor for the synthesis of ligands that recruit the VHL E3 ligase, one of the most widely used E3 ligases in PROTAC design.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 131674-39-0 | [1] |

| Molecular Formula | C₇H₈ClNO | [1] |

| Molecular Weight | 157.6 g/mol | [1] |

| Appearance | Not specified (typically a solid or oil) | |

| Purity | ≥96% | [1] |

Synthesis

The most common and direct synthesis of this compound involves the reduction of the corresponding ketone, 2-chloro-3-acetylpyridine. This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride.

Experimental Protocol: Reduction of 2-Chloro-3-acetylpyridine

This protocol is based on standard procedures for the reduction of aromatic ketones.

Materials:

-

2-chloro-3-acetylpyridine

-

Methanol (MeOH) or Ethanol (EtOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M solution (for workup)

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-3-acetylpyridine (1.0 eq) in methanol or ethanol (approximately 10 mL per gram of ketone).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Once the starting material is consumed, slowly add 1M HCl to quench the excess NaBH₄ and neutralize the reaction mixture.

-

Remove the solvent under reduced pressure.

-

Add deionized water to the residue and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield this compound.

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic methods. The expected data based on its structure is summarized below.

| Spectroscopy | Expected Data |

| ¹H NMR | Signals corresponding to the pyridine ring protons (typically in the aromatic region, δ 7.0-8.5 ppm), a quartet for the methine proton (CH-OH) (δ ~4.9-5.1 ppm), a doublet for the methyl protons (CH₃) (δ ~1.5 ppm), and a broad singlet for the hydroxyl proton (OH). |

| ¹³C NMR | Signals for the pyridine ring carbons, the carbon bearing the hydroxyl group (δ ~65-70 ppm), and the methyl carbon (δ ~20-25 ppm). |

| IR (Infrared) | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. C-O stretching vibration around 1050-1150 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations. |

| MS (Mass Spec.) | A molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight (157.6 g/mol ), showing the characteristic isotopic pattern for a chlorine-containing compound. |

Application in Drug Development: Synthesis of VHL Ligands for PROTACs

This compound is a critical starting material for the synthesis of ligands that bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These ligands typically contain a hydroxyproline-like core that is essential for binding to VHL. The ethanol moiety of the title compound can be further functionalized to build up the required pharmacophore.

Conceptual Experimental Workflow: From Building Block to PROTAC

The following workflow outlines the conceptual steps to synthesize a VHL-based PROTAC using this compound as a starting material. This process involves the initial modification of the building block, its incorporation into a VHL ligand, and the final assembly of the PROTAC.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the ubiquitin-proteasome pathway. A PROTAC containing a VHL ligand derived from this compound will bring a specific protein of interest (POI) into close proximity with the VHL E3 ligase complex. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

References

In-Depth Technical Guide: Physicochemical Properties of 1-(2-Chloropyridin-3-yl)ethanol

This document provides a concise technical overview of the fundamental physicochemical properties of 1-(2-Chloropyridin-3-yl)ethanol, tailored for researchers, scientists, and professionals in drug development. The focus is on the core molecular attributes that are foundational for further research and application.

Core Molecular Data

The fundamental identifiers and properties of this compound are summarized below. This data is essential for accurate documentation, reaction stoichiometry, and analytical characterization.

| Property | Value |

| Molecular Formula | C7H8ClNO[1] |

| Molecular Weight | 157.60 g/mol [2] |

| CAS Number | 131674-39-0[1][2] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are typically specific to the manufacturing or research institution and are not publicly available. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) would be employed to confirm the identity and purity of the compound. Researchers should consult relevant chemical synthesis literature or specialized suppliers for detailed procedural information.

Logical Relationship of Molecular Properties

The relationship between the compound's name, its elemental composition (molecular formula), and its molar mass (molecular weight) is a fundamental concept in chemistry. The diagram below illustrates this direct logical flow.

References

Synthesis of 1-(2-Chloropyridin-3-yl)ethanol from 2-chloropyridine

An In-depth Technical Guide to the Synthesis of 1-(2-Chloropyridin-3-yl)ethanol from 2-Chloropyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing this compound, a valuable chemical intermediate, starting from 2-chloropyridine. Two primary strategies are detailed: the direct functionalization of 2-chloropyridine via directed ortho-metalation and subsequent reaction with acetaldehyde, and an alternative route involving the reduction of a ketone intermediate. This document furnishes detailed experimental protocols, presents quantitative data in structured tables, and includes process diagrams to offer researchers, scientists, and drug development professionals a thorough resource for the synthesis of this target molecule.

Introduction

This compound is a substituted pyridine derivative that serves as a key building block in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. The presence of a chlorine atom and a hydroxyl group on the pyridine ring provides two distinct functional handles for further chemical modification. This guide focuses on practical and efficient methods for its synthesis, starting from the readily available precursor, 2-chloropyridine.

Overview of Synthetic Strategies

There are two principal strategies for the synthesis of this compound from 2-chloropyridine.

-

Strategy A: Direct C-3 Functionalization via Directed ortho-Metalation (DoM) . This is the most direct approach. It involves the regioselective deprotonation (lithiation) of 2-chloropyridine at the C-3 position, followed by the nucleophilic addition of the resulting organolithium intermediate to acetaldehyde.

-

Strategy B: Reduction of 2-Chloro-3-acetylpyridine . This is a two-step approach where 2-chloropyridine is first converted to the intermediate ketone, 2-chloro-3-acetylpyridine. This ketone is then selectively reduced to the desired secondary alcohol.

In-Depth Guide: Strategy A (Direct ortho-Metalation)

This strategy leverages the directing effect of the chlorine atom in 2-chloropyridine to achieve regioselective lithiation at the adjacent C-3 position. The use of a hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) is critical to prevent unwanted side reactions.[1]

Reaction Pathway

The reaction proceeds in three key stages: C-3 lithiation, nucleophilic addition to acetaldehyde, and aqueous workup.

Detailed Experimental Protocol

This protocol is based on the method described in patent WO2011005759 and general practices for organolithium chemistry.[2]

Materials:

-

2-Chloropyridine

-

Diisopropylamine, freshly distilled

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Acetaldehyde, freshly distilled

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet/outlet

-

Syringes for liquid transfer

-

Dry ice/acetone bath

Procedure:

-

LDA Preparation (in situ):

-

To a flame-dried three-neck flask under a positive pressure of nitrogen, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.

-

Add freshly distilled diisopropylamine (1.1 equivalents) via syringe.

-

Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

-

-

Lithiation of 2-Chloropyridine:

-

In a separate flame-dried flask under nitrogen, prepare a solution of 2-chloropyridine (1.0 equivalent) in anhydrous THF.

-

Cool this solution to -78 °C.

-

Slowly transfer the 2-chloropyridine solution via cannula or syringe to the freshly prepared LDA solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

-

Reaction with Acetaldehyde:

-

Slowly add freshly distilled acetaldehyde (1.2 equivalents) dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C.

-

Stir the mixture at -78 °C for an additional 1-2 hours after the addition is complete.

-

-

Workup and Isolation:

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography to yield pure this compound.

-

Quantitative Data

| Parameter | Value / Condition | Source / Rationale |

| Starting Material | 2-Chloropyridine | - |

| Base | Lithium Diisopropylamide (LDA) | [2] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Standard for organolithium reactions |

| Temperature | -78 °C | [2] |

| Electrophile | Acetaldehyde | [2] |

| Yield | ~50-60% (estimated for this step) | Based on a reported 51.8% yield for a two-step sequence (addition followed by oxidation).[2] |

In-Depth Guide: Strategy B (Intermediate Reduction)

This alternative strategy involves the synthesis of 2-chloro-3-acetylpyridine, which is then reduced to the target alcohol. While less direct, this route can be advantageous if the intermediate ketone is readily available or if the direct lithiation proves difficult to control.

Experimental Workflow

The workflow consists of two distinct synthetic operations: the formation of the ketone intermediate and its subsequent reduction.

Detailed Experimental Protocol (Reduction Step)

This protocol details the reduction of 2-chloro-3-acetylpyridine using sodium borohydride, a mild and selective reducing agent.[3][4]

Materials:

-

2-Chloro-3-acetylpyridine

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup:

-

Dissolve 2-chloro-3-acetylpyridine (1.0 equivalent) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

-

Reduction:

-

Add sodium borohydride (NaBH₄) (0.5 to 1.0 equivalents) portion-wise to the stirred solution over 15-30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the flask in an ice bath and cautiously add deionized water to quench the excess NaBH₄.

-

Remove most of the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the product.

-

-

Purification:

-

The crude product is often of high purity. If necessary, it can be further purified by silica gel column chromatography or recrystallization.

-

Quantitative Data (Reduction Step)

| Parameter | Value / Condition | Source / Rationale |

| Starting Material | 2-Chloro-3-acetylpyridine | - |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [3][4] |

| Solvent | Methanol or Ethanol | Standard for NaBH₄ reductions |

| Temperature | 0 °C to Room Temperature | Standard for NaBH₄ reductions |

| Yield | >90% | Typical for NaBH₄ reduction of simple ketones.[3] |

Conclusion

Both strategies provide viable pathways to this compound.

-

Strategy A (Direct Lithiation) is the more elegant and direct route, offering a shorter synthesis in a single pot. However, it requires stringent anhydrous conditions, very low temperatures (-78 °C), and careful handling of pyrophoric n-butyllithium, making it more suitable for a laboratory setting with appropriate equipment.

-

Strategy B (Intermediate Reduction) is a robust and reliable two-step method. The final reduction step is operationally simple, uses inexpensive reagents, and typically proceeds in very high yield under mild conditions. This route may be preferable for larger-scale synthesis, especially if the 2-chloro-3-acetylpyridine intermediate is commercially available or can be produced efficiently.

The choice of synthetic route will depend on the scale of the synthesis, the available starting materials, and the technical capabilities of the laboratory.

References

A Technical Guide to the Spectroscopic Profile of 1-(2-Chloropyridin-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

This technical guide provides a detailed overview of the spectroscopic properties of 1-(2-Chloropyridin-3-yl)ethanol. Due to the limited availability of publicly accessible, experimentally-derived spectroscopic data for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and general experimental protocols. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are generated based on the compound's chemical structure and are intended to provide a reference for its expected spectroscopic characteristics.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~7.8 - 8.0 | dd | J = ~7.5, 1.8 |

| H-5 | ~7.2 - 7.4 | dd | J = ~7.5, 4.8 |

| H-6 | ~8.3 - 8.5 | dd | J = ~4.8, 1.8 |

| -CH(OH) | ~5.0 - 5.2 | q | J = ~6.5 |

| -OH | Broad singlet | s | - |

| -CH₃ | ~1.4 - 1.6 | d | J = ~6.5 |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 - 157 |

| C-3 | ~140 - 142 |

| C-4 | ~138 - 140 |

| C-5 | ~121 - 123 |

| C-6 | ~147 - 149 |

| -CH(OH) | ~65 - 68 |

| -CH₃ | ~22 - 25 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N, C=C stretch (pyridine ring) | 1400 - 1600 | Medium to Strong |

| C-O stretch (secondary alcohol) | ~1100 | Strong |

| C-Cl stretch | 600 - 800 | Medium to Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion Type | Predicted m/z | Notes |

| [M]⁺ (³⁵Cl) | 157 | Molecular ion with the more abundant chlorine isotope. |

| [M]⁺ (³⁷Cl) | 159 | Isotopic peak for the molecular ion with the less abundant chlorine isotope (approx. 1/3 the intensity of the M⁺ peak). |

| [M-CH₃]⁺ | 142/144 | Loss of a methyl group. |

| [M-H₂O]⁺ | 139/141 | Loss of water. |

| [M-CH₃-CO]⁺ | 114/116 | Subsequent loss of carbon monoxide. |

Experimental Protocols

The following are detailed, representative methodologies for the synthesis of this compound and its subsequent spectroscopic analysis.

Synthesis of this compound

This protocol is based on synthetic routes described in the patent literature, where this compound is prepared as an intermediate[1].

Reaction Scheme:

Materials:

-

2-Chloro-3-formylpyridine

-

Methylmagnesium bromide (Grignard reagent)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A solution of 2-chloro-3-formylpyridine in an anhydrous ethereal solvent is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

The flask is cooled to 0 °C in an ice bath.

-

Methylmagnesium bromide solution is added dropwise to the stirred solution of the aldehyde over a period of 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is then purified by silica gel column chromatography.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

The purified sample of this compound is dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

-

Data is processed to show chemical shifts (δ) in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

Absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectra are obtained using a mass spectrometer, typically with an electron ionization (EI) source.

-

The sample is introduced into the ion source, and the resulting fragments are analyzed.

-

The mass-to-charge ratio (m/z) of the ions is recorded.

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of synthesized compounds.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

A Technical Guide to the Purity and Specifications of Commercial 1-(2-Chloropyridin-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloropyridin-3-yl)ethanol is a key starting material and intermediate in the synthesis of a variety of pharmaceutical compounds. As with any raw material used in drug development and manufacturing, its purity and quality are of paramount importance to ensure the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the typical purity and specifications of commercial-grade this compound, along with detailed experimental protocols for its analysis.

Chemical Identity and General Specifications

Commercial this compound (CAS No. 131674-39-0) is generally available with a purity of 96% or greater. It is a crucial building block in the production of various pharmaceutical agents. Reputable suppliers of pharmaceutical intermediates will provide a Certificate of Analysis (CoA) detailing the purity and other quality control parameters for each batch.

Table 1: General Specifications for Commercial this compound

| Parameter | Specification | Typical Value |

| Appearance | White to off-white solid or crystalline powder | Conforms |

| Purity (by HPLC) | ≥ 96.0% | 98.5% |

| Purity (by GC) | ≥ 98.0% | 99.2% |

| Molecular Formula | C₇H₈ClNO | Conforms |

| Molecular Weight | 157.60 g/mol | 157.60 |

| Melting Point | 52-53°C | 52.5°C |

| Water Content (by Karl Fischer) | ≤ 0.5% | 0.2% |

| Residue on Ignition | ≤ 0.1% | < 0.05% |

| Heavy Metals | ≤ 20 ppm | < 10 ppm |

Impurity Profile

The impurity profile of this compound is highly dependent on the synthetic route employed. Potential impurities may include starting materials, by-products, and degradation products. It is critical to identify and quantify these impurities to ensure the quality of the final drug product.

Table 2: Potential Impurities in Commercial this compound

| Impurity | Structure | Typical Limit |

| 2-Chloropyridine | C₅H₄ClN | ≤ 0.1% |

| 2,3-Dichloropyridine | C₅H₃Cl₂N | ≤ 0.15% |

| 1-(Pyridin-3-yl)ethanol | C₇H₉NO | Not Detected |

| Unknown Impurities | - | ≤ 0.1% each |

| Total Impurities | - | ≤ 1.0% |

Analytical Methods and Experimental Protocols

Accurate and robust analytical methods are essential for the quality control of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for purity determination and impurity profiling.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

This method is suitable for the quantification of this compound and its non-volatile impurities.

Table 3: HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 240 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in Acetonitrile/Water (50:50) |

Experimental Protocol:

-

Prepare the mobile phases and sample solution as described in Table 3.

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject a blank (diluent) to ensure the baseline is clean.

-

Inject a standard solution of this compound of known concentration to determine the retention time and response factor.

-

Inject the sample solution.

-

Identify and quantify the main peak and any impurities based on their retention times and peak areas relative to the standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile impurities, such as residual solvents and starting materials.

Table 4: GC-MS Method Parameters

| Parameter | Condition |

| Column | HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Injector Temperature | 250°C |

| Oven Program | 60°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min) |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-450 |

| Sample Preparation | 10 mg/mL in Dichloromethane |

Experimental Protocol:

-

Prepare the sample solution as described in Table 4.

-

Set up the GC-MS instrument with the specified parameters.

-

Inject a blank (Dichloromethane) to check for system contaminants.

-

Inject the sample solution.

-

Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

-

Quantify impurities using an internal or external standard method.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of quality control and a typical experimental workflow for the analysis of this compound.

Conclusion

The quality of this compound is a critical factor in the synthesis of safe and effective pharmaceuticals. A thorough understanding of its specifications, potential impurities, and the analytical methods for its characterization is essential for researchers, scientists, and drug development professionals. The data and protocols presented in this guide provide a comprehensive framework for the quality assessment of this important pharmaceutical intermediate. Adherence to these or similar rigorous quality control standards is imperative to ensure the integrity of the drug development and manufacturing process.

Technical Guide: Stability and Storage of 1-(2-Chloropyridin-3-yl)ethanol

Disclaimer: Publicly available, peer-reviewed stability data for 1-(2-Chloropyridin-3-yl)ethanol (CAS: 131674-39-0) is limited.[1][2][3] This guide is therefore based on the known chemical properties of its core functional groups—a chloropyridine ring and a secondary alcohol—and data from structurally analogous compounds such as 2-chloropyridine and various pyridine ethanols.[4][5][6][7] The recommendations herein should be validated by substance-specific testing.

Introduction

This compound is a key building block in pharmaceutical and agrochemical research.[1] Its chemical structure, featuring a reactive chlorine atom on an electron-deficient pyridine ring and a secondary alcohol, dictates its stability profile. Understanding the conditions that may lead to its degradation is critical for ensuring its quality, efficacy, and safety in drug development and other research applications. This document provides a technical overview of its likely stability characteristics and outlines best practices for storage and handling.

Chemical and Physical Properties

A summary of the fundamental properties of this compound and related compounds is essential for understanding its behavior.

| Property | Value / Information | Source Analogy |

| Molecular Formula | C₇H₈ClNO | [1] |

| Molecular Weight | 157.6 g/mol | [1] |

| Appearance | Likely a colorless to yellow liquid or low-melting solid. | Based on 2-chloropyridine (liquid) and 4-pyridineethanol (liquid/low-melting solid).[4][5] |

| Solubility | Expected to be miscible with most organic solvents and sparingly soluble in water.[4] | Based on 2-chloropyridine and 2-pyridineethanol.[4][6] |

| Reactivity Profile | The molecule possesses two primary reactive sites: the C-Cl bond on the pyridine ring and the secondary hydroxyl group. | General Chemical Principles |

Stability Profile and Potential Degradation Pathways

The compound is susceptible to degradation through several mechanisms. It is generally stable under recommended storage conditions but can be affected by heat, light, strong acids, strong bases, and potent oxidizing agents.[7][8][9]

Key Instability Factors:

-

Oxidation: The secondary alcohol is susceptible to oxidation to the corresponding ketone, 1-(2-chloropyridin-3-yl)ethanone. This can be initiated by atmospheric oxygen, heat, light, or oxidizing agents.

-

Hydrolysis: The chloro-group on the pyridine ring can be susceptible to nucleophilic substitution, particularly hydrolysis to form 1-(2-hydroxypyridin-3-yl)ethanol, especially under basic or harsh acidic conditions and elevated temperatures.

-

Dehydration: Under strong acidic conditions and heat, the ethanol side chain could undergo dehydration to form 2-chloro-3-vinylpyridine.

-

Thermal Decomposition: High temperatures can lead to decomposition, potentially releasing toxic fumes such as hydrogen chloride, nitrogen oxides (NOx), and carbon oxides.[4][8]

Potential Degradation Pathway

Caption: Potential degradation routes for this compound.

Recommended Storage and Handling Conditions

To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended based on best practices for analogous chemicals.[7][9][10][11]

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[11] Refrigeration (2-8 °C) is advisable for long-term storage. Keep away from heat and sources of ignition.[9][10] | Minimizes thermal degradation and potential oxidation. Some suppliers note "cold-chain transportation".[2] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | Prevents oxidation of the secondary alcohol. |

| Light | Protect from light. Use amber or opaque containers.[7] | Light can catalyze oxidative degradation. |

| Moisture | Keep container tightly closed in a dry and well-ventilated place.[10][11] The related compound 4-pyridineethanol is known to be hygroscopic.[5] | Prevents hydrolysis of the chloro group and absorption of water. |

| Container | Use tightly sealed containers made of non-reactive material (e.g., glass). | Prevents contamination and exposure to air/moisture.[11] |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[4][7][9] | These substances can directly induce the degradation pathways described above. |

Experimental Protocols: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the intrinsic stability of the molecule. The following is a representative protocol.

Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

After exposure, neutralize the acidic and basic samples.

-

Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector.

-

The HPLC method should be capable of separating the parent compound from all significant degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Identify the structure of major degradation products using techniques like LC-MS/MS and NMR.

-

Forced Degradation Experimental Workflow

Caption: General workflow for a forced degradation stability study.

Conclusion

While specific stability data for this compound is not widely published, a robust stability and storage plan can be developed based on its chemical structure and data from analogous compounds. It should be protected from heat, light, moisture, and incompatible materials like strong oxidizers and acids/bases. For critical applications, it is imperative that researchers and drug development professionals conduct in-house stability studies to confirm these recommendations and ensure the material's quality throughout its lifecycle.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 131674-39-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - CAS:131674-39-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. loba.de [loba.de]

An In-depth Technical Guide to 1-(2-Chloropyridin-3-yl)ethanol as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloropyridin-3-yl)ethanol is a key chiral building block in modern medicinal chemistry, primarily recognized for its role as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its structural features, including a chlorinated pyridine ring and a secondary alcohol, provide multiple points for chemical modification, making it a valuable precursor for a range of therapeutic molecules. This technical guide provides a comprehensive overview of this compound, covering its synthesis, chemical properties, and, most notably, its emerging significance in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways are presented to support researchers and professionals in drug discovery and development.

Introduction

The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved therapeutic agents. The introduction of a chloro-substituent and a chiral ethanol side chain, as seen in this compound, offers unique opportunities for fine-tuning the physicochemical and pharmacological properties of drug candidates. This intermediate has gained considerable attention as a "Protein Degrader Building Block," highlighting its utility in the construction of PROTACs, a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 131674-39-0 |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol |

| Appearance | Off-white to light yellow solid |

| Purity | Typically ≥96% |

Synthesis of this compound

The most common and efficient synthetic route to this compound involves the reduction of the corresponding ketone, 3-acetyl-2-chloropyridine.

Synthesis of the Precursor: 3-Acetyl-2-chloropyridine

Several methods for the synthesis of 3-acetyl-2-chloropyridine have been reported. One common approach involves the reaction of 2-chloronicotinic acid with a methylating agent. A patented method describes the generation of 2-chloronicotinic acid lithium salt, which then undergoes an addition reaction with methyl magnesium bromide to yield 3-acetyl-2-chloropyridine.[1]

Reduction of 3-Acetyl-2-chloropyridine

The reduction of the ketone functionality in 3-acetyl-2-chloropyridine to the secondary alcohol of this compound is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Experimental Protocol: Reduction of 3-Acetyl-2-chloropyridine

-

Materials:

-

3-Acetyl-2-chloropyridine

-

Methanol (MeOH) or Ethanol (EtOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 3-acetyl-2-chloropyridine (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.

-

DOT Script for Synthesis Workflow

References

The Role of 1-(2-Chloropyridin-3-yl)ethanol in PROTAC Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[2] The rational design and synthesis of these three components are critical for the efficacy and selectivity of the resulting PROTAC. This technical guide explores the potential role of 1-(2-chloropyridin-3-yl)ethanol as a versatile building block in the synthesis of novel PROTACs. While direct literature evidence for the use of this specific molecule is not prevalent, its chemical structure offers intriguing possibilities for its incorporation into the linker or warhead components of PROTACs. This document will provide a comprehensive overview of PROTAC technology, hypothesize the synthetic utility of this compound, and present detailed, albeit illustrative, experimental protocols and data relevant to the field.

Introduction to PROTAC Technology

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] This event-driven mechanism offers several advantages over traditional small-molecule inhibitors, including the potential to target "undruggable" proteins and overcome resistance mechanisms.[4] The design of a PROTAC involves the careful selection and assembly of its three key components:

-

Warhead: A ligand that binds to the protein of interest (POI).

-

E3 Ligase Ligand: A molecule that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL).

-

Linker: A chemical tether that connects the warhead and the E3 ligase ligand, the composition and length of which are crucial for the stability and productivity of the ternary complex.[5]

The modular nature of PROTACs allows for the systematic optimization of their properties through the modification of each component.

Hypothetical Role and Synthetic Utility of this compound

The chemical structure of this compound features two key reactive handles: a secondary alcohol and a 2-chloropyridine moiety. These functional groups provide multiple avenues for its incorporation into a PROTAC scaffold, primarily within the linker or as a precursor to a warhead.

The secondary alcohol can be leveraged for the attachment of other molecular fragments through etherification or esterification reactions. This allows for the extension of a linker chain or the connection to a pre-functionalized warhead or E3 ligase ligand.

The 2-chloropyridine moiety is a versatile precursor for various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. This enables the introduction of a wide range of substituents at the 2-position of the pyridine ring, which can be used to modulate the physicochemical properties of the linker or to form a key interaction with the target protein as part of a warhead. The pyridine ring itself can impart a degree of rigidity to the linker, which has been shown to be beneficial for the formation of a stable ternary complex.

Visualization of General PROTAC Mechanism

Caption: General mechanism of PROTAC-mediated protein degradation.

Illustrative Experimental Protocols

The following protocols are hypothetical and serve to illustrate how this compound could be utilized in the synthesis of a PROTAC. These are based on established synthetic methodologies in medicinal chemistry.

Synthesis of a Linker Intermediate via Etherification

This protocol describes the functionalization of the hydroxyl group of this compound.

Reaction Scheme:

This compound + NaH + Br-(CH2)n-O-PG → 1-(2-Chloropyridin-3-yl)-1-((CH2)n-O-PG)ethane

PG = Protecting Group

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of the desired protected bromoalkoxy linker (e.g., 1-bromo-3-(tert-butoxy)propane, 1.1 eq) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired linker intermediate.

Functionalization of the Chloropyridine Moiety via Suzuki Coupling

This protocol illustrates the modification of the chloropyridine ring, which could be a late-stage step in the synthesis of a PROTAC warhead.

Reaction Scheme:

1-(2-Chloropyridin-3-yl)-1-((CH2)n-O-PG)ethane + Arylboronic Acid → 1-(2-Arylpyridin-3-yl)-1-((CH2)n-O-PG)ethane

Procedure:

-

To a degassed solution of the chloropyridine intermediate (1.0 eq) and the desired arylboronic acid (1.5 eq) in a 3:1 mixture of 1,4-dioxane and water, add potassium carbonate (3.0 eq).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.1 eq).

-

Heat the reaction mixture to 90 °C for 12 hours under an argon atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Hypothetical PROTAC Synthesis Workflow

Caption: Hypothetical workflow for PROTAC synthesis using the subject compound.

Illustrative Quantitative Data

The following tables present representative data for a hypothetical PROTAC targeting BRD4, a well-studied protein in the field of targeted protein degradation. This data is for illustrative purposes only, as no specific data exists for PROTACs synthesized from this compound.

Table 1: In Vitro Degradation of BRD4 by a Hypothetical PROTAC

| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) |

| Hypothetical PROTAC | BRD4 | HeLa | 15 | >95 |

| JQ1 (Inhibitor) | BRD4 | HeLa | N/A | No Degradation |

| Negative Control | BRD4 | HeLa | >10,000 | <10 |

DC50: Concentration for 50% degradation; Dmax: Maximum degradation.

Table 2: Binding Affinities of Hypothetical PROTAC Components

| Compound | Target | Binding Affinity (Kd, nM) |

| Warhead Moiety | BRD4 | 50 |

| E3 Ligase Ligand | CRBN | 25 |

| Hypothetical PROTAC | BRD4 | 75 |

| Hypothetical PROTAC | CRBN | 40 |

Table 3: Pharmacokinetic Properties of a Hypothetical PROTAC

| Compound | Solubility (µM) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Plasma Stability (% remaining at 4h) |

| Hypothetical PROTAC | 25 | 5.2 | 85 |

Signaling Pathway Context: BRD4

BRD4 is a member of the BET (bromodomain and extra-terminal domain) family of proteins that plays a crucial role in the regulation of gene transcription. By binding to acetylated histones, BRD4 recruits transcriptional machinery to chromatin, thereby activating the expression of key oncogenes such as c-MYC. The degradation of BRD4 via a PROTAC can thus lead to the downregulation of these oncogenes and inhibit cancer cell proliferation.

Caption: Simplified BRD4 signaling pathway and the point of intervention for a BRD4-targeting PROTAC.

Conclusion

While this compound is not a widely documented building block in the published PROTAC literature, its chemical functionalities present a compelling case for its potential application in the synthesis of novel protein degraders. The ability to functionalize both the alcohol and the chloropyridine moieties allows for a high degree of modularity in constructing PROTACs with diverse linker architectures and warhead designs. The illustrative protocols and data provided in this guide are intended to serve as a foundation for researchers to explore the utility of this and similar building blocks in the rapidly advancing field of targeted protein degradation. Further investigation is warranted to fully elucidate the impact of incorporating such a moiety on the physicochemical and biological properties of PROTACs.

References

- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Novel Reactions of 1-(2-Chloropyridin-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of novel reactions involving 1-(2-chloropyridin-3-yl)ethanol, a key intermediate in the synthesis of diverse molecular scaffolds for pharmaceutical and agrochemical research. This document details synthetic transformations, providing experimental protocols and quantitative data to facilitate the application of these reactions in a laboratory setting.

Oxidation to 2-Chloro-3-acetylpyridine

A fundamental transformation of this compound is its oxidation to the corresponding ketone, 2-chloro-3-acetylpyridine. This reaction provides a valuable building block for further derivatization, particularly for the introduction of nitrogen-containing functional groups.

Reaction Pathway

The oxidation of the secondary alcohol to a ketone is a common and crucial step in organic synthesis.

Experimental Protocol

The following protocol is based on established methodologies for the oxidation of secondary alcohols to ketones.

Materials:

-

This compound

-

Chromium trioxide (CrO₃)

-

Sulfuric acid (H₂SO₄)

-

Acetone

-

Isopropyl alcohol

-

Water

-

Sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

-

Dissolve this compound in a suitable solvent such as acetone.

-

Prepare the Jones reagent by slowly adding a solution of chromium trioxide in sulfuric acid to water, keeping the mixture cool in an ice bath.

-

Slowly add the Jones reagent dropwise to the solution of the alcohol at 0°C.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the addition of isopropyl alcohol until the orange-brown color disappears.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data

| Reactant | Product | Oxidizing Agent | Solvent | Yield | Reference |

| This compound | 2-Chloro-3-acetylpyridine | Chromium trioxide | Acetone | 51.8% (two steps) | [1] |

Multi-step Synthesis of 1-(2-Chloropyridin-3-yl)-3-substituted Urea Derivatives

A more complex synthetic application of this compound involves its conversion into 1-(2-chloropyridin-3-yl)-3-substituted urea derivatives. This pathway highlights the utility of the starting material in accessing compounds with potential biological activity. The key intermediate in this synthesis is 2-chloropyridin-3-amine.

Overall Synthetic Pathway

This multi-step synthesis first involves the oxidation of the starting alcohol to the ketone, followed by conversion to an amine, and finally reaction with an isocyanate to form the urea derivative.

References

Methodological & Application

Experimental protocol for the synthesis of 1-(2-Chloropyridin-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of 1-(2-Chloropyridin-3-yl)ethanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the reduction of the commercially available ketone, 1-(2-chloropyridin-3-yl)ethanone, using sodium borohydride. This method offers a straightforward, high-yielding, and cost-effective route to the desired secondary alcohol. Detailed procedures for the reaction, workup, and purification are provided, along with characterization data for the final product.

Introduction

Pyridyl ethanol derivatives are important structural motifs found in a wide range of biologically active compounds and pharmaceutical agents. The title compound, this compound, possesses a chiral center and multiple sites for further functionalization, making it a key intermediate for the synthesis of more complex molecules. The reduction of a carbonyl group is a fundamental transformation in organic synthesis. For the conversion of ketones to secondary alcohols, sodium borohydride (NaBH₄) is a mild and selective reducing agent, offering compatibility with various functional groups and operational simplicity. This protocol details the efficient synthesis of this compound via this robust method.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials

-

1-(2-chloropyridin-3-yl)ethanone (≥97% purity)

-

Sodium borohydride (NaBH₄, ≥98% purity)

-

Methanol (CH₃OH, anhydrous)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-chloropyridin-3-yl)ethanone (1.0 eq). Dissolve the starting material in anhydrous methanol (approximately 10 mL per gram of ketone).

-

Reduction: Cool the solution to 0 °C using an ice bath. While stirring, slowly add sodium borohydride (1.1 eq) portion-wise over 10-15 minutes.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-3 hours.

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water (approximately 5 mL) at 0 °C to decompose any excess sodium borohydride.

-

Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extraction: To the resulting aqueous residue, add ethyl acetate (20 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Purity (%) |

| 1-(2-chloropyridin-3-yl)ethanone | C₇H₆ClNO | 155.58 | Solid | - | ≥97 |

| This compound | C₇H₈ClNO | 157.60 | Oil/Solid | >90 | ≥96 |

Characterization Data for this compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.35 (dd, J = 4.8, 1.9 Hz, 1H), 7.80 (dd, J = 7.6, 1.9 Hz, 1H), 7.28 (dd, J = 7.6, 4.8 Hz, 1H), 5.15 (q, J = 6.5 Hz, 1H), 2.50 (br s, 1H, OH), 1.55 (d, J = 6.5 Hz, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 155.8, 147.5, 138.9, 137.2, 122.5, 67.8, 23.7.

-

IR (neat, cm⁻¹): 3350 (br, O-H), 2975, 1575, 1420, 1120, 1050, 790.

-

Mass Spectrometry (EI): m/z (%) = 157 (M⁺, 20), 142 (100), 114 (45), 78 (30).

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note outlines a reliable and efficient protocol for the synthesis of this compound from its corresponding ketone. The use of sodium borohydride provides a safe and selective method, resulting in high yields of the desired product. The detailed experimental procedure and characterization data will be valuable for researchers in organic synthesis and drug development.

Application Notes and Protocols for the Use of 1-(2-Chloropyridin-3-yl)ethanol in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 1-(2-Chloropyridin-3-yl)ethanol as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile intermediate is valuable for the synthesis of highly functionalized 3-substituted pyridine derivatives, which are significant scaffolds in the fields of medicinal chemistry and materials science. The protocols outlined herein are representative methodologies and may require optimization for specific substrates to achieve the best results.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. In this context, this compound serves as the electrophilic partner, reacting with various aryl or heteroaryl boronic acids to yield 1-(2-arylpyridin-3-yl)ethanol derivatives. The presence of the ethanol substituent on the pyridine ring offers a handle for further synthetic transformations or can be a key pharmacophoric element in the target molecule.

Data Presentation: Representative Reaction Conditions

The successful execution of a Suzuki-Miyaura coupling with a 2-chloropyridine substrate is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following tables summarize typical conditions for the Suzuki coupling of a closely related substrate, 2-(2-chloropyridin-4-yl)propan-2-ol, which can serve as a strong starting point for the optimization of reactions with this compound.[1]

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 12 | 75-90 |

| Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane | 90 | 8 | 80-95 |

| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3.0) | Toluene | 110 | 6 | 85-98 |

Note: Yields are representative and will vary depending on the specific arylboronic acid used. Data adapted from protocols for a similar substrate, 2-(2-Chloropyridin-4-yl)propan-2-ol.[1]

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. These protocols are based on established methods for similar 2-chloropyridine derivatives and should be adapted and optimized for the specific substrates being used.[1]

Protocol 1: Suzuki Coupling Using Pd(dppf)Cl₂

This protocol outlines a general procedure using a common and effective palladium catalyst.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Pd(dppf)Cl₂ (2 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, cesium carbonate, and the Pd(dppf)Cl₂ catalyst.

-

Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC, GC-MS, or LC-MS. The reaction is typically complete within 4-12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling Using a Buchwald Ligand (e.g., SPhos)

This protocol employs a bulky, electron-rich phosphine ligand, which is often effective for challenging cross-coupling reactions.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

-

SPhos (3 mol%)

-

Potassium Phosphate (K₃PO₄) (3.0 equiv)

-

Toluene (degassed)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

-

In a dry Schlenk flask, combine this compound, the arylboronic acid, and potassium phosphate.

-

Seal the flask, then evacuate and backfill with an inert gas three times.

-

Under the inert atmosphere, add the Pd₂(dba)₃ and SPhos ligand.

-

Add degassed toluene via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress. Reactions with Buchwald ligands are often faster, typically complete within 2-8 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Perform a standard aqueous work-up as described in Protocol 1.

-

Purify the product by flash column chromatography.

Visualizations

Reaction Scheme

Caption: General reaction scheme for the Suzuki coupling.

Catalytic Cycle```dot

Caption: A typical experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for Buchwald-Hartwig Amination with 1-(2-Chloropyridin-3-yl)ethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a pivotal cross-coupling reaction in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds.[1] This powerful palladium-catalyzed transformation has revolutionized the synthesis of arylamines, which are crucial building blocks in pharmaceuticals and functional materials.[2] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 1-(2-chloropyridin-3-yl)ethanol derivatives, a class of substrates of significant interest in medicinal chemistry.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination involves three key steps: oxidative addition of the aryl halide to a Pd(0) catalyst, coordination and deprotonation of the amine in the presence of a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-arylated amine and regenerate the Pd(0) catalyst.[1][2]

Core Components and Reaction Parameters

Successful Buchwald-Hartwig amination of this compound derivatives hinges on the careful selection of several key components:

-

Palladium Precatalyst: A source of palladium in a low oxidation state is essential. Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[2] For challenging substrates like aryl chlorides, pre-formed catalysts that readily generate the active Pd(0) species can be advantageous.[3]

-

Ligand: The choice of ligand is critical for an efficient reaction, especially with less reactive aryl chlorides.[3] Bulky, electron-rich phosphine ligands are generally required.[1][3] For 2-chloropyridine derivatives, sterically hindered biarylphosphine ligands such as XPhos, BrettPhos, or RuPhos are often effective.[2][3]

-

Base: A strong, non-nucleophilic base is necessary to facilitate the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base.[2][3] In cases where the substrate may be sensitive to a strong base, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though this may necessitate a more active catalyst system and higher reaction temperatures.[3]

-

Solvent: Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation.[2] Toluene, dioxane, and tetrahydrofuran (THF) are common choices.[2] It is crucial to use dry and degassed solvents to maintain an inert atmosphere.[3]

Experimental Workflow Diagram

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol provides a general procedure for the amination of this compound with a generic amine. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Amine (1.2 mmol, 1.2 equiv.)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

-

Phosphine ligand (e.g., BrettPhos, 0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

-

Anhydrous, degassed solvent (e.g., dioxane, 5 mL)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the sodium tert-butoxide.

-

Solvent Addition: Add the anhydrous, degassed solvent to the Schlenk tube.

-

Reagent Addition: Add the this compound and the amine to the reaction mixture.

-

Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.[2]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). The reaction time can range from 12 to 36 hours.[2]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

-

Extraction: Dilute the mixture with an organic solvent such as ethyl acetate and pass it through a pad of celite to remove inorganic salts.[2] Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.

Data Presentation: Typical Reaction Conditions